N-{4-[5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
N-{4-[5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and an ethane sulfonamide group attached to the para-position of the phenyl ring at position 3. Its structural complexity arises from the integration of multiple pharmacophoric elements: the sulfonamide group (known for its bioisosteric properties), the pyrazoline ring (a five-membered dihydroazole with conformational rigidity), and the thiophene-carbonyl moiety (contributing to π-π interactions and metabolic stability) .
Properties
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-32(28,29)25-18-10-6-16(7-11-18)20-15-21(17-8-12-19(30-2)13-9-17)26(24-20)23(27)22-5-4-14-31-22/h4-14,21,25H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJZPCWZGLPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a sulfonamide group, a pyrazole moiety, and a thiophene carbonyl, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against various cancer cell lines. A study demonstrated that compounds with methoxyphenyl groups exhibited enhanced cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values suggesting potent activity .
Antimicrobial Activity
The thiazole and pyrazole moieties present in the compound have also been linked to antimicrobial activities. Compounds containing these heterocycles have demonstrated efficacy against various bacterial strains and fungi. For example, thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : It is hypothesized that the sulfonamide group may inhibit certain enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, potentially through mitochondrial pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Properties : A recent study evaluated a series of sulfonamide derivatives and found that those with methoxy substitutions significantly inhibited tumor growth in vivo models. The mechanism was attributed to the downregulation of Bcl-2 proteins, leading to enhanced apoptosis in cancer cells .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties of thiazole-containing compounds against clinical isolates. The results indicated that these compounds were effective against multi-drug resistant strains, highlighting their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound may contribute to its effectiveness against various bacterial strains. Studies have shown that modifications to the pyrazole and thiophene rings can enhance the antimicrobial potency of similar compounds .
Anti-inflammatory Effects
Compounds containing pyrazole structures have been reported to possess anti-inflammatory properties. The incorporation of the thiophene ring may further augment these effects by modulating inflammatory pathways. Investigations into related compounds suggest that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of pyrazole derivatives. The ability of this compound to induce apoptosis in cancer cells has been documented, particularly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The methoxyphenyl group may play a role in enhancing cytotoxicity against specific cancer cell lines .
Synthetic Methodologies
The synthesis of N-{4-[5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step reactions:
- Formation of Pyrazole Derivative : Starting from appropriate aldehydes and hydrazines, pyrazole rings can be synthesized using standard condensation reactions.
- Introduction of Thiophene : Thiophene derivatives are often introduced via electrophilic substitution reactions or coupling reactions with pre-synthesized thiophene-containing compounds.
- Sulfonamide Formation : The final step generally involves the reaction of the amine with sulfonyl chlorides to form the sulfonamide linkage.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in various therapeutic areas:
Comparison with Similar Compounds
Triazole-Based Sulfonamides ( and )
Compounds such as 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones share the following features with the target compound:
- Sulfonyl/Sulfonamide Groups : Both classes incorporate sulfonyl or sulfonamide moieties, which enhance solubility and receptor-binding affinity.
- Aromatic Substitutents: The triazole derivatives feature 2,4-difluorophenyl and halogenated phenylsulfonyl groups, whereas the target compound uses 4-methoxyphenyl and thiophene-carbonyl groups.
- Heterocyclic Core : The triazole ring (a five-membered aromatic ring with three nitrogen atoms) contrasts with the pyrazoline core (a dihydroazole with two adjacent nitrogen atoms). Pyrazolines exhibit greater conformational flexibility, which may influence binding kinetics .
Pyrazoline Derivatives
- Enhanced Hydrogen-Bonding Capacity : The NH group in the pyrazoline core can participate in hydrogen bonding, unlike the fully conjugated triazole ring.
- Stereoelectronic Effects : The partial saturation of the pyrazoline ring may reduce planarity, affecting interactions with hydrophobic enzyme pockets.
Triazole Derivatives ()
Synthesis proceeds through:
Hydrazinecarbothioamide Formation : Reaction of benzoic acid hydrazides with isothiocyanates.
Triazole Cyclization : Base-mediated cyclization to form 1,2,4-triazole-3-thiones.
S-Alkylation: Reaction with α-halogenated ketones to introduce ethanone substituents .
Key Difference : The triazole route relies on sequential cyclization and alkylation, whereas pyrazoline synthesis typically requires chalcone precursors and hydrazine cyclization.
Spectral and Electronic Properties
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- Pyrazoline Protons : The dihydroazole NH and CH₂ groups would resonate at δ 3.5–5.0 ppm (¹H) and δ 40–60 ppm (¹³C).
- Triazole Derivatives : Aromatic protons in triazoles appear at δ 7.0–8.5 ppm, with sulfur-linked CH₂ groups at δ 4.0–4.5 ppm .
Comparative Data Table
Research Implications and Limitations
While the target compound’s pyrazoline core and thiophene-carbonyl group suggest unique electronic and steric properties compared to triazole derivatives, direct biological or crystallographic data are unavailable in the provided evidence. Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
